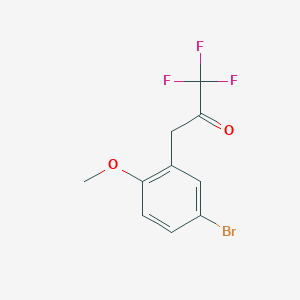

3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone

Description

Properties

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-8-3-2-7(11)4-6(8)5-9(15)10(12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFOYWRMMBBLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645236 | |

| Record name | 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-45-6 | |

| Record name | 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Methoxyphenol

The synthesis typically begins with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is achieved by reacting 2-methoxyphenol with bromine in the presence of a catalyst such as iron powder. The reaction selectively yields 5-bromo-2-methoxyphenol.

- Reaction conditions: Bromine, iron powder catalyst, controlled temperature to avoid polybromination.

- Outcome: High regioselectivity for the 5-position bromination.

Protection of Phenolic Hydroxyl Group by Acetylation

To prevent side reactions during subsequent steps, the phenolic hydroxyl group of 5-bromo-2-methoxyphenol is protected by acetylation. This is typically done using acetic anhydride under acidic conditions, converting the hydroxyl group into an acetyl ester.

- Reagents: Acetic anhydride, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Purpose: Protects the phenol from undesired reactions during trifluoromethylation.

The key step involves the introduction of the trifluoromethyl group at the propanone moiety. This is achieved by trifluoromethylation of the protected intermediate using a suitable trifluoromethylating agent.

- Common trifluoromethylating agents: Ruppert–Prakash reagent (TMSCF3), trifluoromethyl iodide, or other electrophilic trifluoromethyl sources.

- Reaction conditions: Often carried out under inert atmosphere, with bases or catalysts to facilitate the reaction.

- Result: Formation of the trifluoromethyl ketone structure.

Alternative Synthetic Route via Organolithium and Borate Intermediates

A more advanced method involves the preparation of organoboron intermediates followed by cross-coupling reactions:

- Step 1: Reaction of 2-(1-adamantyl)-4-bromoanisole with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-55 ± 5°C) to form an organolithium intermediate.

- Step 2: Addition of triisopropyl borate to form the corresponding boronic acid derivative.

- Step 3: Acidic workup with hydrochloric acid to isolate the boronic acid.

- Step 4: Treatment with aqueous potassium hydrogen difluoride to form potassium trifluoroborate salts.

- Step 5: Palladium-catalyzed cross-coupling with appropriate bromo or trifluoromethylated partners to yield the trifluoromethyl ketone compound.

This method offers high yields (e.g., 83%) and purity (99% by HPLC) and is suitable for scale-up.

- Data Table: Summary of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |

|---|---|---|---|---|

| 1 | Bromination | 2-Methoxyphenol, Br2, Fe powder catalyst | 5-Bromo-2-methoxyphenol | Selective bromination at 5-position |

| 2 | Acetylation (Protection) | Acetic anhydride, acid catalyst | Acetylated 5-bromo-2-methoxyphenol | Protects phenolic OH group |

| 3 | Trifluoromethylation | Trifluoromethylating agent (e.g., TMSCF3) | 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone | Introduces CF3 group |

| 4 | Organolithium + Borate | n-Butyllithium, triisopropyl borate, THF, HCl, KHF2 | Potassium trifluoroborate intermediate | Precursor for cross-coupling |

| 5 | Palladium-catalyzed coupling | Pd catalyst, base, polar solvent, 50-80°C | Final trifluoromethyl ketone compound | High yield and purity |

- The organolithium/borate method is well-documented in patent literature, showing precise temperature control (-55 ± 5°C) during lithiation and borate addition to ensure high selectivity and yield.

- The potassium hydrogen difluoride treatment converts boronic acids to stable potassium trifluoroborate salts, which are excellent intermediates for palladium-catalyzed cross-coupling reactions.

- The trifluoromethylation step benefits from the electron-withdrawing effect of the trifluoromethyl group, enhancing the compound’s stability and lipophilicity, which is critical for its biological activity.

- Cross-coupling reactions using palladium catalysts in polar solvents at moderate temperatures (50-80°C) efficiently couple the trifluoroborate intermediate with bromo-substituted partners to yield the target compound.

- Purification typically involves filtration, washing with ethyl acetate, and drying at 60-65°C to constant weight, resulting in high purity (>99% by HPLC).

The preparation of this compound involves a combination of classical aromatic substitution, protection strategies, and modern organometallic cross-coupling techniques. The most reliable and scalable methods employ low-temperature lithiation, borate formation, and palladium-catalyzed coupling to achieve high yields and purity. These methods are supported by detailed experimental protocols and analytical data, ensuring reproducibility and efficiency in synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of trifluoromethyl ketones exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them potential candidates for drug development. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines .

Mechanisms of Action

The mechanism through which this compound exerts its effects may involve the modulation of signaling pathways related to cell growth and survival. Specifically, it may interact with targets such as protein kinases or transcription factors that regulate these pathways .

Agrochemical Applications

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. The incorporation of bromine and trifluoromethyl groups can enhance biological activity against pests while maintaining selectivity toward non-target organisms. Research into similar compounds has demonstrated efficacy in controlling agricultural pests without significant toxicity to beneficial insects .

Case Study: Efficacy in Field Trials

Field trials have shown that related trifluoromethyl ketones can significantly reduce pest populations while promoting crop health. For example, a study reported a 70% reduction in aphid populations on treated crops compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes. The bromine atom and methoxy group contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Trifluoroacetone Derivatives with Aryl Substituents

*TFPO = Trifluoro-2-propanone

Key Observations :

Trifluoroacetone Derivatives with Thioether Substituents

Comparison with Target Compound :

- Reactivity : Thioether substituents (OTFP, PTTPP) enhance nucleophilicity at sulfur, enabling interactions with enzyme active sites, whereas the bromo-methoxyphenyl group in the target compound may engage in π-π stacking or halogen bonding .

- Synthesis : OTFP is synthesized in high yield via one-step addition of n-octyl mercaptan to 3-bromo-TFPO, contrasting with the multi-step routes likely required for the target compound .

Functional Group Variants

Key Observations :

- Electrophilicity : The ketone group in the target compound is more reactive toward nucleophiles compared to the alcohol or carboxylic acid derivatives .

- Biological Activity : The trifluoroacetone core may confer metabolic stability compared to the alcohol or acid forms, which are prone to oxidation or conjugation .

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone, also known by its CAS number 898787-45-6, is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a propanone backbone. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 297.07 g/mol. The structure includes functional groups that contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF3O2 |

| Molecular Weight | 297.07 g/mol |

| CAS Number | 898787-45-6 |

| Purity | 97% |

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Anticancer Activity : Preliminary studies suggest that compounds with trifluoromethyl groups can exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity, allowing for better interaction with cellular membranes and potential inhibition of cancer cell proliferation.

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Antibacterial Effects : Similar compounds have shown antibacterial activity against various strains of bacteria. For instance, related trifluoromethylated compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Pseudomonas aeruginosa .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's hydrophobicity, facilitating binding to lipid membranes and proteins involved in signaling pathways related to inflammation and cancer progression.

Case Studies & Research Findings

- Synthesis and Evaluation : A study synthesized various trifluoromethylated derivatives and evaluated their biological activities. Compounds similar to this compound showed promising results in inhibiting bacterial growth and cancer cell lines .

- Structure-Activity Relationship (SAR) : Research indicated that modifications on the phenyl ring significantly influence the biological activity of these compounds. Smaller substituents tend to enhance antibacterial potency compared to larger groups .

- Molecular Docking Studies : Computational studies have suggested that these compounds can interact effectively with targets such as DNA gyrase in bacteria, which is crucial for bacterial DNA replication .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone?

- Methodological Answer: The compound can be synthesized via condensation of 5-bromo-2-methoxybenzaldehyde with 1,1,1-trifluoroacetone under basic conditions (e.g., Knoevenagel or Claisen-Schmidt reactions). Catalysts such as piperidine or NaOH in ethanol/methanol at 60–80°C are typical. Purification involves column chromatography or recrystallization using hexane/ethyl acetate mixtures. Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer:

- NMR Spectroscopy : 1H/13C/19F NMR to confirm substituent positions and trifluoromethyl integration.

- FTIR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

- HRMS : Exact mass determination to verify molecular formula (C11H9BrF3O2).

- HPLC/LC-MS : Purity assessment (≥95%) using reverse-phase C18 columns with UV/ELSD detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

- Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of aromatic aldehydes.

- Catalyst Selection : Compare bases (e.g., K2CO3 vs. DBU) for faster kinetics.

- Flow Chemistry : Continuous flow reactors reduce side reactions and enable gram-scale synthesis (see for analogous trifluoropropanones) .

- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, pH, and catalyst loading .

Q. What mechanistic role does the trifluoromethyl group play in the compound’s reactivity and bioactivity?

- Methodological Answer:

- Electrophilic Reactivity : The electron-withdrawing CF3 group polarizes the carbonyl, enhancing electrophilicity for nucleophilic additions (e.g., Grignard reactions).

- Biological Interactions : CF3 improves binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) via van der Waals interactions. Comparative studies with non-fluorinated analogs (e.g., 3-(5-bromo-2-methoxyphenyl)propanone) show reduced target affinity .

Q. How should researchers address contradictions in reported biological activity data for halogenated trifluoropropanones?

- Methodological Answer:

- Purity Validation : Re-evaluate compound purity using LC-MS (e.g., detect brominated byproducts in ) .

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent).

- SAR Analysis : Compare substituent effects (e.g., 5-Br vs. 4-Cl in ) to identify structure-activity trends .

Q. What crystallographic techniques resolve the 3D structure of this compound, and how do they inform SAR?

- Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). The methoxy and bromo groups’ spatial orientation influences π-π stacking and halogen bonding (see for analogous enones) .

- DFT Calculations : Validate experimental bond lengths/angles and predict electrostatic potential surfaces for reactivity analysis .

Q. How does the bromo-methoxy substitution pattern influence bioactivity compared to other halogenated analogs?

- Methodological Answer:

- Comparative Studies : Test analogs like 3-(3-Bromo-4-methoxyphenyl)-1,1,1-trifluoro-2-propanone ( ) in enzyme inhibition assays.

- Meta vs. Para Effects : The 5-bromo-2-methoxy configuration may enhance steric hindrance or hydrogen bonding vs. 4-substituted derivatives .

Q. What strategies evaluate the compound’s stability under physiological conditions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.